molecular formula C21H31NO2 B1205847 Androisoxazole CAS No. 360-66-7

Androisoxazole

Cat. No. B1205847
CAS RN: 360-66-7
M. Wt: 329.5 g/mol
InChI Key: NSYTUNFHWYMMHU-IYRCEVNGSA-N
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Description

Androisoxazole, also known as 17α-methyl-5α-androstano [3,2-c]isoxazol-17β-ol, is an orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT) that is marketed in Spain and Italy . It is closely related to stanozolol, differing only in having an isoxazole instead of a pyrazole ring fused to the A ring .


Synthesis Analysis

The synthesis of isoxazoles, including Androisoxazole, has been a subject of research for many years. The main methods for the synthesis of isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . Androisoxazole is closely related to stanozolol, differing only in having an isoxazole instead of a pyrazole ring fused to the A ring .


Molecular Structure Analysis

The molecular formula of Androisoxazole is C21H31NO2 . It is a derivative of dihydrotestosterone (DHT), with an isoxazole ring fused to the A ring .


Physical And Chemical Properties Analysis

Androisoxazole has a molecular weight of 329.48 and a formula of C21H31NO2 . Its physical and chemical properties are not well-documented.

Scientific Research Applications

Magnetoelectric Multiferroics

Research in magnetoelectric multiferroic materials, including androisoxazole derivatives, is significant for technological advancements. The manipulation of magnetic properties by electric fields in these materials is crucial for developing improved electronic devices. Spaldin and Ramesh (2019) in "Nature Materials" discussed progress in understanding, designing, and applying new multiferroic materials, highlighting the potential of androisoxazole derivatives in this field (Spaldin & Ramesh, 2019).

Anticarcinogenic Properties

Androisoxazole derivatives have been studied for their anticarcinogenic properties. Narayanan et al. (2015) in "International Journal of Molecular Sciences" investigated medium-chain fatty acids, similar to androisoxazole, on human colorectal, skin, and breast cancer cells. Their findings suggest these compounds could provide safer alternatives in cancer therapy (Narayanan et al., 2015).

Isoxazole Derivatives in Immunoregulation

Isoxazole derivatives, closely related to androisoxazole, have shown promise in immunoregulation. Zimecki et al. (2018) in "Molecules" reviewed the immunoregulatory properties of isoxazole derivatives, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. This research indicates potential therapeutic applications of androisoxazole derivatives in immunotherapy (Zimecki, Bąchor, & Mączyński, 2018).

Pyrazole Scaffolds in Neurodegenerative Disease

Androisoxazole derivatives have structural similarities with pyrazole scaffolds, which have been extensively researched for treating neurodegenerative diseases. Li, Yu, and Tu (2021) in "Molecules" reviewed the development of pyrazole-containing compounds, highlighting their application in Alzheimer’s and Parkinson’s disease treatment. This suggests potential research avenues for androisoxazole in neurodegenerative disease therapy (Li, Yu, & Tu, 2021).

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYTUNFHWYMMHU-IYRCEVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=CON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957423
Record name Androisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androisoxazole

CAS RN

360-66-7
Record name Androisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG30P3CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
D PAVESIO - Minerva Pediatrica, 1964 - europepmc.org
[EFFECTS OF ANDROISOXAZOLE ON LEUKOCYTE OSMOTIC RESISTANCE AT VARIOUS PEDIATRIC AGES]. - Abstract - Europe PMC … [EFFECTS OF ANDROISOXAZOLE …
Number of citations: 2 europepmc.org
I Kofman, C Calvi - La Rassegna di Clinica, Terapia e Scienze …, 1966 - europepmc.org
[Androisoxazole in pediatrics]. - Abstract - Europe PMC … [Androisoxazole in pediatrics]. …
Number of citations: 2 europepmc.org
A FM, G VERDI - Minerva Medica, 1961 - europepmc.org
[Preliminary results of experience with a new anabolic steroid, "androisoxazole," in the aged]. - Abstract - Europe PMC … [Preliminary results of experience with a new anabolic steroid, "androisoxazole," …
Number of citations: 2 europepmc.org
E BERTOLOTTI, G LOJODICE - Minerva Medica, 1961 - europepmc.org
[Preliminary research in the pediatric field with a new protein anabolic agent: androisoxazole. Research on the serum transaminase and aldolase. Cytological …
Number of citations: 2 europepmc.org
T NAMBARA, K SHIMADA, S IWAMURA… - Chemical and …, 1973 - jstage.jst.go.jp
… A heterocycle fused steroid, 176-hydroxy—17.x-methy1—5oc— androstano[3,2-c]isoxazole (androisoxazole), has been shown to exhibit the potent anabolic activity?” However, the …
Number of citations: 8 www.jstage.jst.go.jp
A Arnold, GO Potts, AL Beyler - European Journal of …, 1963 - Bioscientifica Ltd
Number of citations: 20
A Kasahara, T Onodera, H Tachizawa… - Chemical and …, 1966 - jstage.jst.go.jp
… Donini, et 01.5) reported, in a similar experiment with androisoxazole, that the inhibition was not found in a dose of 1 mg./kg./day, and 50% inhibition was found in doses of 10 and 20 mg…
Number of citations: 8 www.jstage.jst.go.jp
GC Mussa, ML Colombo, D Pavesio - Minerva Pediatrica, 1964 - cabdirect.org
Six groups were of 6 or 7 guineapigs, young or adult, untreated or treated for 30 days with the anabolising steroid androisoxazole by mouth, 0.25 or 1 mg daily for the young, 0.5 or 2 mg …
Number of citations: 0 www.cabdirect.org
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
G Mótyán, MK Gopisetty, RE Kiss-Faludy… - International journal of …, 2019 - mdpi.com
Regioselective synthesis of novel ring A-fused arylpyrazoles of dihydrotestosterone (DHT) was carried out in two steps under facile reaction conditions. Aldol condensation of DHT with …
Number of citations: 10 www.mdpi.com

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